Home > Products > Screening Compounds P86492 > N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide - 1019555-56-6

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Catalog Number: EVT-3338214
CAS Number: 1019555-56-6
Molecular Formula: C15H15BrN2O
Molecular Weight: 319.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide is a synthetic organic compound belonging to the class of substituted acetamides. It is characterized by the presence of a 4-bromobenzylamine moiety attached to the para position of an acetanilide group. This compound has been investigated in scientific research primarily for its potential biological activities, particularly as an intermediate in the synthesis of more complex molecules with desired pharmacological properties. []

Synthesis Analysis

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide is synthesized via a multi-step procedure. The initial step typically involves the reaction of 4-bromoaniline with 4-bromobenzaldehyde, yielding N-(4-bromobenzylidene)-4-bromoaniline. Subsequent reduction of the imine double bond in this intermediate, often using sodium borohydride, gives the desired N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide. []

Molecular Structure Analysis

The molecular structure of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The compound exists as a mixture of two possible rotamers due to restricted rotation about the amide bond. This conformational flexibility may influence its interactions with biological targets. []

Chemical Reactions Analysis

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide can undergo various chemical transformations, with the bromine atom serving as a versatile handle for further functionalization. For instance, it can be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, to introduce diverse substituents onto the phenyl ring bearing the bromine. []

Applications

While N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide itself has limited direct applications, it serves as a crucial building block in the synthesis of various biologically active compounds. For instance, it has been used as a key intermediate in the development of novel fibrinogen receptor (GpIIb-IIIa) antagonists, which are promising antithrombotic agents. [] It has also been investigated for its potential as an anticonvulsant agent. []

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol

  • Compound Description: This compound serves as a basis for comparison in a theoretical study using DFT/B3LYP/6-311+G(d,p) basis set calculations. The study investigates the impact of an amino group substitution on various physicochemical properties. []
  • Relevance: This compound shares a similar core structure with N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, specifically the presence of a para-substituted phenyl ring. The comparative study highlights how different substituents, in this case, an amino group versus a substituted amine, can significantly influence molecular properties. []

N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

  • Compound Description: This compound is central to a theoretical study using DFT/B3LYP/6-311+G(d,p) basis set calculations. This study examines the impact of an amino group substitution on a range of physicochemical properties. []
  • Relevance: This compound exhibits significant structural similarities to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide. Both compounds share a common scaffold featuring a central phenyl ring with para-substituted acetamide and diazenyl groups. The key distinction lies in the substituent attached to the diazenyl group: a phenylhydrazono group in this compound, compared to a substituted amine in N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide. This difference allows for a direct comparison of how these structural modifications affect the overall molecular characteristics. []

N-(4-(4-(4-((4,5,6-Trimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)butoxy)phenyl)acetamide

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis. It crystallizes in the triclinic crystal system, belonging to the space group P‾1. []
  • Relevance: This compound features a para-substituted acetamide group on a phenyl ring, a structural motif also present in N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide. This shared feature highlights the prevalence of this specific motif in various chemical contexts. []

(Z)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

  • Compound Description: These are a series of analogues synthesized and characterized in the study. They were developed as part of the search for new therapeutic agents. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of (Z)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. It is synthesized from a morpholin-3-one derivative and chloroacetyl chloride. []
  • Relevance: This compound shares a structural resemblance to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, particularly in the presence of a substituted acetamide group attached to a phenyl ring. The difference lies in the specific substituents on the phenyl ring and the presence of a chloro group in this compound. []
  • Compound Description: This compound acts as a key intermediate in the synthesis of (Z)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. It is synthesized by reacting 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide. []

N-[(4{[(Z)-(4-Hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]acetamide (4-HPMAPSA)

  • Compound Description: This Schiff base compound was investigated for its inhibitory effects on mild steel corrosion in HCl solutions. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide

  • Compound Description: This compound was synthesized and evaluated for its cytotoxic activity against oligodendrocytes and its redox profile. []
  • Relevance: Similar to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, this compound possesses a para-substituted acetamide group on a phenyl ring. The main difference lies in the selenium-containing substituent at the para position in this compound. []

N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide Analogues

  • Compound Description: This series of heterocyclic compounds was synthesized using a click chemistry approach and evaluated for antimicrobial activity against various bacteria and fungi. []
  • Relevance: While these compounds are also substituted acetamides, similar to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, they differ significantly in their core structures and the specific substituents attached to the acetamide group. []

N-(4-Hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL)

  • Compound Description: This Mannich base was used as a ligand to synthesize new copper(II) and iron(III) complexes. These complexes were then studied for their ability to oxidize 3,5-di-tert-butylcatechol in DMF under aerobic conditions. []

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

  • Compound Description: This benzimidazole derivative was studied for its effects on morphine-induced paradoxical pain and TNF-α expression in mice. It demonstrated the ability to attenuate both morphine-induced thermal hyperalgesia and mechanical allodynia. []
  • Relevance: Although B1 shares a substituted aniline moiety with N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, their structures differ significantly. B1 lacks the acetamide group and instead has a benzimidazole ring linked to the aniline nitrogen. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

  • Compound Description: This benzimidazole derivative was investigated for its impact on morphine-induced paradoxical pain and TNF-α expression in mice. It showed potential in attenuating both morphine-induced thermal hyperalgesia and mechanical allodynia. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Compound Description: This group encompasses various compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. They were synthesized and characterized, then tested for antimicrobial action, antioxidant activity, and toxicity. []
  • Relevance: These compounds belong to various chemical classes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, indicating structural diversity within this group. While they share a 4-bromophenyl substituent with N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, their core structures and other substituents differ considerably. []

2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

  • Compound Description: This specific derivative from the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine group exhibited promising antimicrobial activity against Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections. []
  • Relevance: Despite belonging to the 4H-1,3-oxazol-5-one class and sharing a 4-bromophenyl substituent with N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, this compound's core structure and other substituents significantly differ from the target compound. []
  • Compound Description: This compound is a potent pan-KIT mutant kinase inhibitor. It has shown promising results in the treatment of gastrointestinal stromal tumors (GISTs) by inhibiting KIT-driven proliferation. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases, demonstrating promising activity against acute myeloid leukemia (AML). []

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains. []
  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []
  • Compound Description: These β-acetamido ketone derivatives were designed and synthesized as potential α-glucosidase inhibitors for the development of antidiabetic agents. []
  • Compound Description: Mirabegron is a medication used to treat overactive bladder. The provided research describes an improved process for its preparation, focusing on achieving high purity and minimizing impurities. []
  • Compound Description: BATFPA is a novel aromatic diamine used in the synthesis of fluorinated polyamides with desirable properties such as high optical transparency, low dielectric constant, and light color. []
  • Relevance: While both BATFPA and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide contain aromatic rings and amine functionalities, their core structures and chemical nature are quite distinct. BATFPA is a diamine, designed for polymerization reactions, whereas the target compound is a monosubstituted acetamide. []
  • Compound Description: The vibrational spectral analysis of HPAEPMS was conducted using FT-Raman and FT-IR spectroscopy. []

5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

  • Compound Description: The crystal structure of this compound was elucidated using X-ray diffraction analysis. It exhibits a three-dimensional network stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions. []

N-(4-{[(4-Methoxyphenethyl)(substituted)amino]sulfonyl}phenyl)acetamides

  • Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. These compounds displayed potent urease inhibitory activity, with some exhibiting significantly higher activity than the standard, thiourea. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: OR-1896 is a metabolite of the drug levosimendan, used to treat acutely decompensated heart failure. It exhibits hemodynamic effects, inducing vasodilation and affecting cardiac contractility. []

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

  • Compound Description: This compound functions as a CCR3 antagonist and has potential therapeutic applications in treating inflammatory conditions. []
  • Relevance: While both this compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide are substituted acetamides, their structures differ considerably beyond this shared feature. This compound incorporates a morpholine ring, a difluorobenzyl group, and a methylsulfonamide moiety, making it structurally distinct from the target compound. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound is a novel teraryl oxazolidinone derivative that exhibits potent antimicrobial activity. It demonstrates a favorable safety profile and enhanced efficacy compared to existing antimicrobial agents like linezolid. []
  • Relevance: While both this compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide belong to the substituted acetamide class, they differ significantly in their core structures and specific substituents. This compound features an oxazolidinone ring, a pyrazole ring, and a pyridine ring, distinguishing it from the target compound. []

N-{2-[(E)-(4-Methylbenzylidene)amino]phenyl}-2-(5-methyl-1H-pyrazol-3-yl)acetamide Hemihydrate

  • Compound Description: The crystal structure of this compound, a hemihydrate, was determined using X-ray crystallography. The structure reveals a network of hydrogen bonds, contributing to the crystal packing. []

N-((4-(Phenylamino)phenyl)carbamothioyl)acetamide (PCA)

  • Compound Description: This ligand was synthesized and used to prepare divalent metal ion complexes. The complexes were then characterized using various spectroscopic techniques. []
  • Compound Description: This compound was synthesized under microwave irradiation and its structure was determined using single-crystal X-ray diffraction. []

N-(4–Chlorophenyl)–2–[(4,6–Di–aminopyrimidin–2–yl)sulfanyl]acetamide

  • Compound Description: This antiviral molecule was characterized using Raman and Fourier transform infrared spectroscopy. Theoretical calculations were performed to obtain a deeper understanding of its vibrational signatures and electronic properties. []
  • Relevance: This compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide are both substituted acetamides, although their core structures and specific substituents differ. This compound features a chlorophenyl group and a diaminopyrimidine ring linked through a sulfur atom. []

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: This compound serves as a versatile starting material for synthesizing a variety of heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

Ethyl 3-[N-[4-[4-[Amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is an orally active non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. It acts as a prodrug, converting in vivo to its active diacid metabolite, SR 121566, a potent antithrombotic agent. []
  • Relevance: While both SR 121787 and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide are substituted amides, their structures differ significantly. SR 121787 includes a thiazole ring, a piperidine ring, and multiple ester groups, distinguishing it from the target compound. []

2-Substituted-N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Analogs

  • Compound Description: This series of compounds was designed as potential anticancer agents and their structure-activity relationships were investigated using QSAR studies. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative that acts as a potent inhibitor of p21-activated kinase (PAK), showing potential as an anticancer agent. []

N-[4-[[4-Alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines

  • Compound Description: This group of compounds was synthesized and evaluated for antifilarial activity against Litomosoides carinii infections. The research explores the structure-activity relationships within this series. []
  • Compound Description: E139 is a potent anticonvulsant enaminone whose structure has been determined by X-ray crystallography and analyzed through theoretical calculations. []
  • Compound Description: This new compound was synthesized and its structure confirmed through various spectroscopic techniques. Preliminary biological tests indicate promising anti-lipid peroxidation activity. []
  • Relevance: This compound's core structure, featuring a fused oxazolo[5′,4′:4,5]pyrano[3,2-f]quinoline ring system, is considerably different from N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide. Therefore, despite both being heterocyclic compounds, they are not directly related. []
  • Compound Description: PF-04958242 is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator discovered through structure-based drug design. []
  • Relevance: While both this compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide are organic compounds with aromatic features, their core structures are distinct. PF-04958242 includes a tetrahydrofuran ring, a thienyl group, and a sulfonamide moiety, differentiating it from the target compound. []
  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing its molecular conformation and packing arrangement within the crystal lattice. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is a potential genotoxic impurity identified in the manufacturing process of osimertinib mesylate, an antineoplastic agent. []
  • Relevance: Although both this compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide belong to the substituted amide class, their core structures and substituents differ significantly. This compound incorporates an indole ring, a pyrimidine ring, and several amine and alkyl substituents, making it structurally distinct from the target compound. []
  • Compound Description: This compound is identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. []
  • Relevance: While this compound and N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide are both aromatic amines, their structures differ significantly. This compound features two sulfonamide groups and a thiadiazole ring, distinguishing it from the target compound. []

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

  • Compound Description: This copper(II) complex incorporates N4-acetylsulfadiazine, a metabolite of the antibacterial sulfadiazine, as a ligand. Although N4-acetylsulfadiazine itself lacks antibacterial activity, this complex exhibits moderate growth inhibition against several bacterial strains in vitro. []

N-(4-(3-Cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide

  • Compound Description: The crystal structure of this sulfonamide compound was determined using X-ray diffraction analysis. []

Properties

CAS Number

1019555-56-6

Product Name

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

IUPAC Name

N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide

Molecular Formula

C15H15BrN2O

Molecular Weight

319.2 g/mol

InChI

InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

BGMOMMDRSYTTAZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.